molecular formula C22H19N5O2 B2852374 N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034432-71-6

N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2852374
CAS No.: 2034432-71-6
M. Wt: 385.427
InChI Key: FEERGRLGXFAJIG-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-3-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic quinazolinone derivative characterized by a propanamide linker bridging a 4-oxoquinazolin-3(4H)-yl core and a [2,4'-bipyridin]-3-ylmethyl substituent. The compound’s structural uniqueness lies in its bipyridyl moiety, which may enhance binding affinity to biological targets through aromatic π-π interactions or metal coordination.

Properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c28-20(9-13-27-15-26-19-6-2-1-5-18(19)22(27)29)25-14-17-4-3-10-24-21(17)16-7-11-23-12-8-16/h1-8,10-12,15H,9,13-14H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEERGRLGXFAJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Antimicrobial Activity :

  • The 2-phenylquinazolinone derivative () exhibited a MIC of 1.56 µg/mL against Mycobacterium tuberculosis .
  • The ethynylstyryl-substituted analog () showed potent activity against Staphylococcus aureus (MIC < 0.5 µg/mL) .
  • Piperazinyl derivatives (e.g., 8a) may enhance solubility and membrane penetration, though specific MIC data are unavailable .

Enzyme Inhibition :

  • Acetamide derivatives (e.g., 2-(4-oxoquinazolin-3-yl)-N-phenylacetamide) act as enoyl-acyl carrier protein reductase (InhA) inhibitors, critical for tuberculosis treatment .
  • The bipyridyl group in the target compound could improve binding to InhA or other oxidases via chelation or hydrophobic interactions.

Physicochemical and Dynamic Properties

Melting Points and Solubility :

  • Derivatives with polar groups (e.g., piperazine in 8a) exhibit higher melting points (206–207°C) compared to non-polar analogs like 7d (138–140°C) . The bipyridyl group may increase melting point due to aromatic stacking.
  • The propanamide linker in the target compound could enhance solubility relative to acetamides, though this depends on substituent hydrophobicity.

Tautomerism and Stability :

  • The 4(3H)-quinazolinone core undergoes tautomerism between amide and imidic acid forms, as shown in . This dynamic behavior affects binding to biological targets .
  • The bipyridyl substituent may stabilize the amide form, altering tautomeric equilibrium compared to phenyl or chlorophenyl analogs.

Stereochemical Considerations

  • N-Acylation of quinazolinones (e.g., ) can generate atropisomers. The bipyridyl group in the target compound may introduce steric hindrance, influencing isomer prevalence and activity .

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • 1H^1H: Look for bipyridinyl aromatic protons (δ 7.5–9.0 ppm) and quinazolinone NH (δ 10–12 ppm, broad) .
    • 13C^{13}C: Confirm carbonyl groups (amide C=O at ~165–170 ppm; quinazolinone C=O at ~170–175 ppm) .
  • Mass Spectrometry (EI/ESI) : Match exact mass (e.g., [M+H]+^+) with theoretical values (use software like ChemDraw) .
  • HPLC-PDA : Purity >95% with a single peak at λ = 254 nm .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

How can computational modeling guide the optimization of this compound’s bioactivity?

Advanced Research Question

  • Molecular Docking : Predict binding modes to targets like EGFR or PARP using AutoDock Vina. Focus on key interactions (e.g., hydrogen bonds with quinazolinone C=O and bipyridinyl N atoms) .
  • MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns trajectories in GROMACS) to identify residues critical for binding .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on bipyridine enhance kinase inhibition) using datasets from analogs like 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide .

Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition IC50_{50}) .

What strategies improve yield in the final coupling step of this compound?

Basic Research Question

  • Reagent Optimization : Use HATU instead of EDCI for sterically hindered amines (improves coupling efficiency by 15–20%) .
  • Solvent Effects : Switch from DMF to DCM for less polar intermediates to reduce side reactions .
  • Temperature Control : Maintain 0–5°C during acid chloride formation to prevent decomposition .

Troubleshooting : If yield <50%, check for moisture-sensitive steps (use molecular sieves) or employ microwave-assisted synthesis (30 minutes at 100°C) .

How do substituent modifications on the bipyridinyl moiety affect biological activity?

Advanced Research Question

  • Electron-Donating Groups (e.g., -OCH3_3) : Enhance solubility but may reduce target affinity (e.g., N-(3,4,5-trimethoxyphenyl)benzamide analogs show weaker kinase inhibition than chloro-substituted derivatives) .
  • Halogen Substituents (e.g., -Cl) : Improve lipophilicity and membrane penetration, critical for CNS targets .
  • Steric Effects : Bulky groups (e.g., tert-butyl) on bipyridine hinder binding to flat enzyme active sites (e.g., topoisomerase II) .

Methodology : Synthesize a library of analogs (e.g., -F, -CF3_3, -NH2_2) and test in parallel using high-throughput screening .

What mechanisms underlie the anticancer activity of quinazolinone-bipyridine hybrids?

Advanced Research Question

  • Kinase Inhibition : Competitively bind ATP pockets in EGFR or VEGFR2 (confirmed via kinase assays with IC50_{50} < 1 µM) .
  • Apoptosis Induction : Activate caspase-3/7 pathways (measure via flow cytometry with Annexin V/PI staining) .
  • Mitochondrial Dysregulation : Depolarize mitochondrial membranes (JC-1 dye assay) and reduce ATP synthesis .

Contradictions : Some analogs paradoxically upregulate pro-survival pathways (e.g., Akt). Address this by co-administering PI3K inhibitors .

How can researchers mitigate off-target effects during in vivo studies?

Advanced Research Question

  • Metabolite Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., quinone intermediates) that cause hepatotoxicity .
  • Prodrug Design : Mask polar groups (e.g., esterify carboxylic acids) to enhance selectivity for tumor tissues .
  • Dose Optimization : Perform PK/PD modeling in rodent models to balance efficacy (tumor growth inhibition) vs. toxicity (ALT/AST levels) .

Example : The analog N-(4-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide showed reduced off-target binding via fluorine substitution .

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